

# TDZD-8 Alzheimer's disease zebrafish model

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## Compound Focus: Tdzd-8

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## TDZD-8 in Alzheimer's Disease Research

**TDZD-8** (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3 $\beta$ ) [1]. Inhibiting GSK3 $\beta$  is a key therapeutic strategy in AD, as this kinase is implicated in the hyperphosphorylation of tau protein, a primary step in the formation of neurofibrillary tangles [2]. The OKA-induced zebrafish model effectively recapitulates AD-like pathology, including tau hyperphosphorylation, cognitive deficits, and increased mortality, providing a time- and cost-efficient in vivo system for screening potential therapeutics [2] [3].

## Experimental Protocol: OKA-Induced AD Model & TDZD-8 Treatment

This protocol outlines the procedures for inducing AD-like pathology and evaluating the therapeutic effects of **TDZD-8** in zebrafish.

### Animal Husbandry and Preparation

- **Zebrafish Strain:** AB wild-type strain (*Danio rerio*) [2].
- **Age:** 12 to 15 months old [2].
- **Housing Conditions:**
  - **Temperature:** 26–28 °C [2].

- **Light Cycle:** 14-hour light/10-hour dark cycle [2].
- **Feeding:** Twice daily [2].
- **Acclimation:** House fish for at least 48 hours in testing aquariums prior to behavioral experiments [2].

## Drug Preparation and Treatment Groups

- **Okadaic Acid (OKA) Stock Solution:**
  - Dissolve OKA sodium salt in 95% ethanol to prepare a stock solution [2].
  - Dilute in fish water to a **final working concentration of 100 nM**. The final ethanol concentration in the fish water should not exceed 0.014% [2].
- **TDZD-8 Stock Solution:**
  - Dissolve **TDZD-8** in 95% ethanol [2].
  - Dilute in fish water to a **final working concentration of 1  $\mu$ M** [2].
- **Experimental Groups & Treatment:**
  - Divide zebrafish into four groups (n=12, 6 male/6 female per group) [2].
  - Refresh drug solutions in fish water every other day for a **total exposure period of 9 days** [2].

Group	Treatment
Control	Vehicle (ethanol in fish water)
TDZD-8 only	1 $\mu$ M TDZD-8
OKA only	100 nM OKA
TDZD-8 + OKA	1 $\mu$ M TDZD-8 + 100 nM OKA

## Cognitive Function Assessment (Learning & Memory Test)

This test uses a food-rewarded place discrimination paradigm [2].

- **Apparatus Setup:**
  - Use a 10 L aquarium divided into two equal sections by a central opaque divider [2].
  - Mark one section with a red visual cue (zebrafish can perceive red) [2].
- **Pre-Treatment (Learning Phase):**
  - Food-restrict fish for 48–72 hours before testing [2].
  - Conduct 28 trials (14 per side) over 20-minute intervals [2].

- For each trial, provide a discriminative stimulus (light tap), wait 5 seconds, then present a small food reward (~5 brine shrimp nauplii) on one side [2].
- Record a **correct response** if the fish moves to the correct side within 5 seconds of the tap [2].
- Fish are considered to have learned the task when they achieve **≥75% correct responses** [2].
- **Post-Treatment (Memory Test):**
  - Repeat the testing procedure 10 days after the initial learning phase to assess memory retention [2].

## Tissue Collection and Molecular Analysis

- **Euthanasia and Dissection:**
  - Euthanize fish by immersion in ice-cold water (0–4 °C) [2].
  - Rapidly dissect and isolate the telencephalon region of the forebrain [2].
  - Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis [2].
- **Molecular Assays:**
  - **PP2A Activity Assay:** Use a colorimetric p-Nitrophenyl Phosphate (pNPP) assay on tissue lysates. Measure absorbance at 405 nm [2].
  - **Western Blotting:** Analyze levels of phosphorylated tau (Ser199), total tau, and the ratio of active/inactive GSK3β in brain tissue lysates [2].

## Key Experimental Outcomes

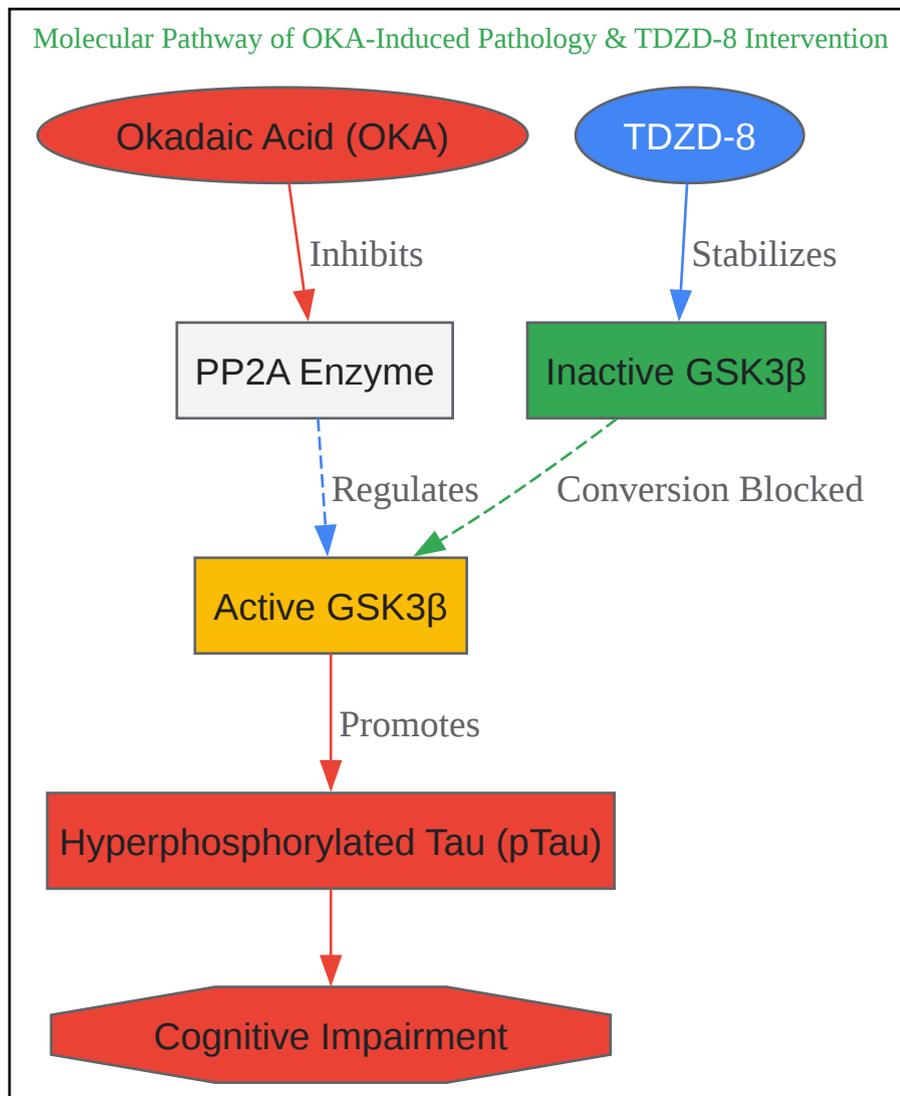
Treatment with **TDZD-8** is expected to produce several significant outcomes, summarized in the table below.

Parameter	OKA Only Group	TDZD-8 + OKA Group	Measurement Method
Mortality Rate	25%	8.3%	Survival observation [3]
Correct Memory Responses	No significant memory	Rescued to control levels	Behavioral test [2] [3]
p-Tau (Ser199) Level	Significantly increased	Reduced	Western Blot [2] [3]
Active/Inactive GSK3β Ratio	Increased	Reduced	Western Blot [2]

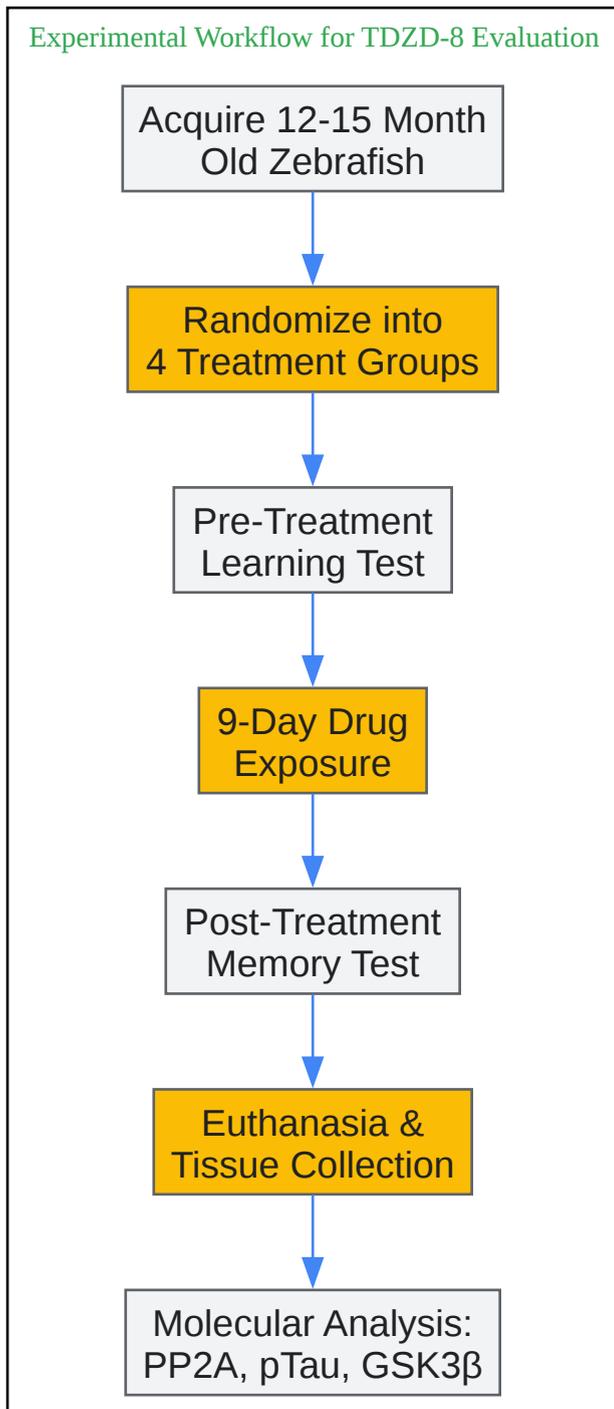
Parameter	OKA Only Group	TDZD-8 + OKA Group	Measurement Method
PP2A Activity	Inhibited	Restored	pNPP colorimetric assay [2]

## Mechanism of Action and Experimental Workflow

The diagrams below illustrate the proposed molecular mechanism of **TDZD-8** and the sequential flow of the experimental protocol.



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## Key Considerations for Researchers

- **Model Validation:** The OKA model is valuable for its rapid induction of AD-like pathology (including A $\beta$  deposition, p-tau, and cognitive decline) without requiring genetic modification [2] [3].
- **Beyond TDZD-8:** Newer TDZD analogs (PNR886, PNR962) show significantly higher potency (over 60-fold) in inhibiting aggregation and GSK3 $\beta$  activity in cell and *C. elegans* models [1]. Consider these for next-generation studies.
- **Dose Considerations:** This protocol uses a 1  $\mu$ M dose of **TDZD-8**, which was effective and non-lethal in adult zebrafish. A separate study reported an LD<sub>50</sub> exceeding 10  $\mu$ M in larval zebrafish, indicating a good safety margin [4].

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